

structural characterization of 1-methylimidazolium salts

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Compound of Interest

Compound Name: **1-Methylimidazolium**

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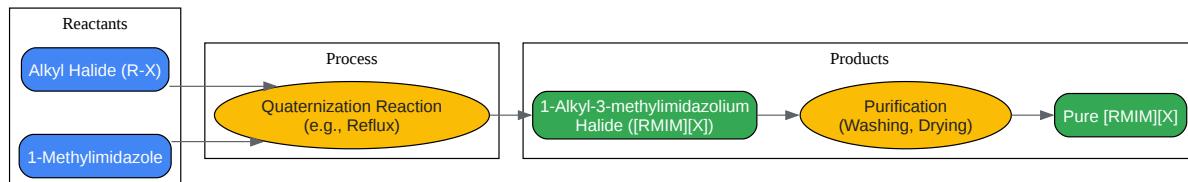
An In-depth Technical Guide to the Structural Characterization of **1-Methylimidazolium** Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key techniques used in the structural characterization of **1-methylimidazolium** salts, a prominent class of ionic liquids. It details the experimental protocols for various analytical methods and presents quantitative data in structured tables for comparative analysis. Furthermore, this document includes visualizations of synthetic pathways and analytical workflows to facilitate a deeper understanding of the logical relationships in their characterization.

Synthesis of 1-Methylimidazolium Salts

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is through the quaternization of 1-methylimidazole. This typically involves the reaction of 1-methylimidazole with an appropriate alkyl halide.^[1] For instance, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) is synthesized by reacting 1-methylimidazole with 1-bromobutane. The resulting viscous liquid is then often washed and dried under vacuum to yield the final product. For salts with different anions, a subsequent metathesis reaction can be performed.^{[1][2]}



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General synthesis pathway for 1-alkyl-3-methylimidazolium halide salts.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure of **1-methylimidazolium** salts. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For **1-methylimidazolium** salts, ^1H and ^{13}C NMR are essential for confirming the structure of the cation.[3]

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the **1-methylimidazolium** salt in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2][4] The choice of solvent can influence the chemical shifts.[5]
- Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).[6]
- Data Acquisition: Record the ^1H and ^{13}C NMR spectra. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).[4]

Table 1: Representative ^1H NMR Chemical Shifts (δ/ppm) for 1-Butyl-3-methylimidazolium ($[\text{C}_4\text{mim}]$) Salts

Proton	$[\text{C}_4\text{mim}]\text{Br}$ in CDCl_3 ^[4]	$[\text{C}_4\text{mim}]\text{Cl}$ in DMSO-d_6 ^[4]	$[\text{C}_4\text{mim}][\text{N}(\text{CN})_2]$ in DMSO-d_6 ^[4]
NCHN	10.23 (s)	9.79 (s)	9.08 (s)
NCH	7.61 (s)	8.01 (s)	7.73 (s)
NCH	7.48 (s)	7.91 (s)	7.66 (s)
NCH ₂	4.24 (t)	4.21 (t)	4.15 (t)
NCH ₃	4.03 (s)	3.88 (s)	3.84 (s)
CH ₂	1.81 (m)	1.72 (m)	1.76 (m)
CH ₂	1.29 (m)	1.19 (m)	1.25 (m)
but-CH ₃	0.85 (t)	0.81 (t)	0.88 (t)

s = singlet, t = triplet, m = multiplet

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational modes of the imidazolium ring and its substituents give rise to a characteristic IR spectrum.^[7]

Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a neat liquid or a solid. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.^[8]
- Instrument Setup: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .^[7]

Table 2: Characteristic FT-IR Vibrational Frequencies (cm^{-1}) for 1-Alkyl-3-methylimidazolium Salts

Assignment	[EMIM]Br	[BMIM]Cl[7]
C-H stretching (ring)	3155, 3105	~3150
C-H stretching (alkyl)	2927, 2857	2961, 2874
C=N stretching	-	2469
C=C stretching / C-N bending	1572, 1460	1624
C-N stretching	1169	1171
C-H bending	-	1298
Ring vibrations	837, 753, 620	898, 756
C-Cl vibration	-	549

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of ionic liquids.[9] It can be used to detect both the cation and the anion of the salt.[10]

Experimental Protocol for ESI-MS:

- Sample Preparation: Dilute the ionic liquid in a suitable solvent, such as aqueous methanol. [10]
- Instrument Setup: Use an ESI-MS instrument, often coupled with tandem mass spectrometry (MS/MS) for fragmentation studies.[9]
- Data Acquisition: Acquire the mass spectra in both positive and negative ion modes to detect the cation and anion, respectively.

Table 3: ESI-MS Data for Selected 1-Alkyl-3-methylimidazolium Bromides

Compound	Parent Ion (m/z)	Key Fragment Ions (m/z)	Reference
1-ethyl-3-methylimidazolium bromide	111.215 ($[C_2mim]^+$)	83.227	[9]
1-propyl-3-methylimidazolium bromide	125.225 ($[C_3mim]^+$)	83.265	[9]
1-butyl-3-methylimidazolium bromide	139.174 ($[C_4mim]^+$)	83.209	[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.[11][12] This technique is crucial for understanding the three-dimensional arrangement of the ions in the solid state.[13]

Experimental Protocol for X-ray Crystallography:

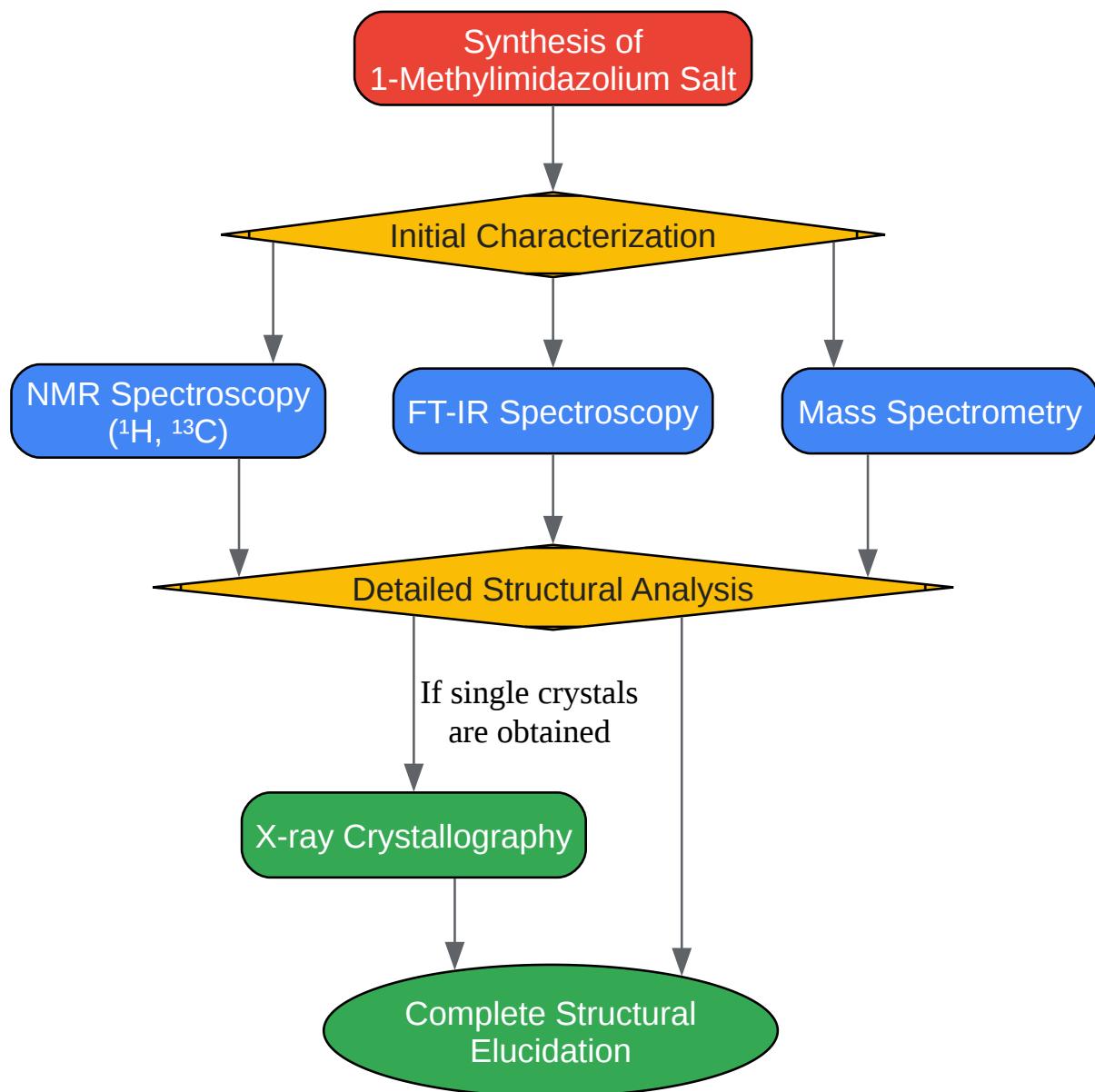
- Crystal Growth: Grow single crystals of the **1-methylimidazolium** salt. This can be a challenging step and may require techniques like slow evaporation or cooling of a saturated solution.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays (e.g., Mo-K α radiation).[14]
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Table 4: Selected Crystallographic Data for **1-Methylimidazolium** Salts

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
1-methylimidazolium tetrachlorobismuthate(III)	Monoclinic	P2 ₁ /c	11.1534(12)	12.9635(14)	7.2856(8)	94.319(2)	[13]
1,3-dimethylimidazolium tetrachlorobismuthate(III)	Monoclinic	C2/c	14.7000(12)	12.7200(8)	7.3150(6)	117.744(5)	[13]
1-(2-hydroxyethyl)-3-methylimidazolium picrate	Monoclinic	P2 ₁ /n	-	-	-	-	[15]

Comprehensive Characterization Workflow

A logical workflow for the comprehensive structural characterization of a novel **1-methylimidazolium** salt would involve a combination of these techniques.



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Workflow for the structural characterization of **1-methylimidazolium** salts.

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